3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide
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Overview
Description
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is a synthetic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves multiple steps. The starting material, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is first prepared through a series of reactions including halogenation and cyclopropanation . This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. The final step involves the condensation of the carbohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amines or thiols.
Scientific Research Applications
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the production of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound.
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid anhydride: Another related compound with similar chemical properties.
Uniqueness
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is unique due to its specific chemical structure, which imparts distinct biological and chemical activities.
Properties
Molecular Formula |
C16H18Cl2N2O2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-16(2)12(8-13(17)18)14(16)15(21)20-19-9-10-5-4-6-11(7-10)22-3/h4-9,12,14H,1-3H3,(H,20,21)/b19-9+ |
InChI Key |
QBVRRSXUBBQXFZ-DJKKODMXSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)N/N=C/C2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)NN=CC2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
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